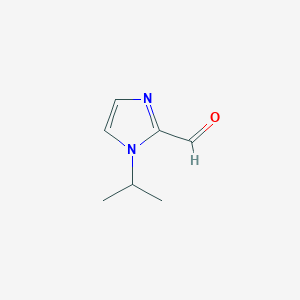

1-Isopropyl-1H-imidazole-2-carbaldehyde

Description

Significance of Imidazole (B134444) Derivatives in Chemical and Biological Systems

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms, a structure that imparts a unique combination of chemical properties. This ring system is a fundamental component of many crucial biological molecules, most notably the amino acid histidine, which plays a vital role in enzyme catalysis and protein structure. orgsyn.org The presence of both a weakly acidic N-H proton and a basic lone pair of electrons on the second nitrogen atom allows imidazoles to act as both hydrogen bond donors and acceptors, facilitating interactions with a wide range of biological targets. chemimpex.com

Due to these versatile properties, the imidazole scaffold is considered a "privileged structure" in medicinal chemistry. nih.gov Synthetic imidazole derivatives have been developed for a vast array of therapeutic applications, including antifungal, anticancer, antibacterial, anti-inflammatory, and antihypertensive agents. nih.gov Their ability to coordinate with metal ions is also leveraged in the design of supramolecular complexes and catalysts. The functionalization of the imidazole ring at its various positions allows chemists to finely tune the steric and electronic properties of the molecule, thereby optimizing its biological activity or chemical reactivity.

Overview of the Research Landscape for 1-Isopropyl-1H-imidazole-2-carbaldehyde

The research landscape for 1-Isopropyl-1H-imidazole-2-carbaldehyde itself is primarily that of a specialized chemical intermediate. Its availability from various chemical suppliers indicates its use as a building block in multi-step organic synthesis. bldpharm.com While peer-reviewed studies focusing explicitly on this compound are limited, its reactivity and potential applications can be inferred from research on closely related molecules.

A key reaction pathway for imidazole-2-carbaldehydes is decarbonylation when heated in ethanol (B145695), yielding the corresponding imidazole and ethyl formate (B1220265). researchgate.net This reactivity highlights the chemical behavior of the formyl group at the C-2 position. The primary utility of 1-Isopropyl-1H-imidazole-2-carbaldehyde in the research setting is as a precursor. The aldehyde group is a versatile functional handle for a variety of chemical transformations, including:

Reductive amination to form substituted amines.

Condensation reactions to create Schiff bases, which can serve as ligands for metal complexes.

Oxidation to the corresponding carboxylic acid.

Wittig reactions or similar olefination methods to form carbon-carbon double bonds.

Research on the parent compound, 1H-imidazole-2-carbaldehyde, shows its use in preparing tridentate Schiff-base ligands and as an inhibitor of the protein tyrosine phosphatase 1B (PTP1B) enzyme, suggesting potential applications in type-2 diabetes research. medchemexpress.comchemicalbook.com Furthermore, studies on the isomeric compound, 1-Isopropyl-1H-imidazole-5-carbaldehyde, demonstrate its role as an intermediate in the synthesis of novel antifungal and antibacterial agents and in the study of enzyme inhibitors. chemimpex.com These documented applications for structurally similar compounds strongly suggest that 1-Isopropyl-1H-imidazole-2-carbaldehyde is likely utilized in analogous synthetic campaigns within medicinal and materials chemistry.

Physicochemical Properties of 1-Isopropyl-1H-imidazole-2-carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 53332-64-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Appearance | Data not widely published; likely a liquid or low-melting solid |

Scope and Objectives of Academic Inquiry

The primary scope of academic and industrial inquiry involving 1-Isopropyl-1H-imidazole-2-carbaldehyde is centered on its application in synthetic organic chemistry. The main objective is to utilize it as a starting material or key intermediate for the construction of more complex, high-value molecules.

The specific goals of this research can be categorized as follows:

Pharmaceutical Drug Discovery: The principal objective is the synthesis of novel bioactive compounds. By modifying the aldehyde group, researchers can introduce new side chains and functional groups to the N-1 isopropyl imidazole scaffold. The aim is to create derivatives that can be screened for various pharmacological activities, mirroring the known applications of other imidazole aldehydes in developing antimicrobial or enzyme-inhibiting drugs. chemimpex.commedchemexpress.com

Ligand Development for Catalysis: The imidazole core and the reactive aldehyde group make the compound a suitable precursor for synthesizing N-heterocyclic carbene (NHC) ligands or other complexing agents. The objective is to create ligands that can stabilize and modulate the reactivity of transition metals for applications in catalysis.

Materials Science: A potential, though less documented, objective is the incorporation of this molecule into larger structures like polymers or metal-organic frameworks (MOFs). The imidazole moiety can provide specific binding or structural properties, and the aldehyde can be used as a reactive site for polymerization or post-synthetic modification. chemimpex.com

Established and Potential Applications of Imidazole Aldehydes in Research

| Compound Class | Documented / Potential Application Area | Research Goal Example |

|---|---|---|

| 1H-imidazole-2-carbaldehyde | Biochemical Reagent, Medicinal Chemistry | Synthesis of PTP1B inhibitors for diabetes research. medchemexpress.comchemicalbook.com |

| 1-Isopropyl-1H-imidazole-5-carbaldehyde | Pharmaceutical Synthesis, Materials Science | Development of new antifungal/antibacterial agents; incorporation into polymers. chemimpex.com |

| 1-Isopropyl-1H-imidazole-2-carbaldehyde | Synthetic Intermediate | Use as a building block to create novel pharmaceutical candidates or specialized ligands. |

Structure

3D Structure

Properties

IUPAC Name |

1-propan-2-ylimidazole-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-6(2)9-4-3-8-7(9)5-10/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAEJIEIBRIUGNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30434793 | |

| Record name | 1-Isopropyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53332-64-2 | |

| Record name | 1-Isopropyl-1H-imidazole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30434793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations of 1 Isopropyl 1h Imidazole 2 Carbaldehyde

Strategies for N-Alkylation of Imidazole (B134444) Ring Systems to Synthesize 1-Isopropyl-1H-imidazole-2-carbaldehyde Precursors

The introduction of an isopropyl group at the N-1 position of the imidazole ring is a critical step in the synthesis of 1-isopropyl-1H-imidazole-2-carbaldehyde. This is typically achieved by the N-alkylation of an imidazole-2-carbaldehyde precursor. The regioselectivity of this reaction is a key consideration, especially in unsymmetrically substituted imidazoles, as the reaction can potentially yield two different N-alkylated isomers. otago.ac.nz

The N-alkylation of imidazoles generally proceeds via the reaction of the imidazole nitrogen with an alkylating agent. Common methods employ alkyl halides, such as 2-bromopropane (B125204) or isopropyl iodide, in the presence of a base. The base deprotonates the imidazole N-H, increasing the nucleophilicity of the nitrogen atom for subsequent attack on the alkyl halide. A variety of bases and solvent systems can be utilized to optimize reaction conditions and yield. For instance, potassium hydroxide (B78521) impregnated on alumina (B75360) has been used for N-alkylation under mild conditions. ciac.jl.cn Another approach involves using sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Steric and electronic factors play a significant role in determining the outcome of the alkylation. otago.ac.nz For a 4(5)-substituted imidazole, the alkylating agent may preferentially attack the less sterically hindered nitrogen atom. otago.ac.nz Electron-withdrawing groups on the imidazole ring can deactivate the adjacent nitrogen, influencing the site of alkylation. otago.ac.nz

Table 1: N-Alkylation Strategies for Imidazole Derivatives

| Imidazole Substrate | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Imidazole | Alkyl Halides | KOH/Al₂O₃ | N/A | Mild | N-Alkyl Imidazole | Good | ciac.jl.cn |

| Imidazole | Morita–Baylis–Hillman (MBH) acetates | None | Toluene | Reflux | N-Allyl-substituted imidazole | 65-82 | beilstein-journals.org |

| Imidazole | 1-Bromobutane | Alkaline Carbons (Cs) | Dry media | 333 K | 1-Butylimidazole | 70-75 | researchgate.net |

| 4(5)-Substituted Imidazoles | Alkylating Reagents | NaOH | Aqueous | Standard | 1-Alkyl-4- and 1-Alkyl-5-substituted imidazoles | Variable | otago.ac.nz |

One-Pot Synthetic Routes to Imidazole Carbaldehydes

One-pot syntheses offer an efficient and streamlined approach to complex molecules by combining multiple reaction steps in a single flask, thereby avoiding the isolation of intermediates. asianpubs.org For the synthesis of substituted imidazole carbaldehydes, multicomponent reactions are particularly valuable. These reactions bring together three or more starting materials to form a complex product in a single operation. nih.gov

While a direct one-pot synthesis of 1-isopropyl-1H-imidazole-2-carbaldehyde is not prominently detailed, methodologies for analogous structures provide a blueprint. For instance, the synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved through a one-pot condensation of benzil, an aldehyde, a primary amine, and ammonium (B1175870) acetate (B1210297). sharif.eduresearchgate.net By selecting an appropriate aldehyde (glyoxal or a protected form), a primary amine (isopropylamine), and other suitable precursors, this strategy could potentially be adapted.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating these one-pot procedures. nih.govnih.gov For example, a sequential two-step, one-pot synthesis of novel imidazole derivatives has been reported using an imidazo[1,2-a]pyrimidine-2-carbaldehyde, various amines, benzil, and ammonium acetate under microwave irradiation. nih.gov This highlights the potential for developing a rapid and efficient one-pot method for the target compound.

Table 2: Examples of One-Pot Imidazole Syntheses

| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Benzene-1,2-diamine | Aromatic Aldehyde | Ammonium Acetate | N/A | 70 °C, Solvent-free | 2-Aryl-1H-benzo[d]imidazole | asianpubs.org |

| Benzil | Aldehyde | Primary Amine | Ammonium Acetate | [Pyridine-SO₃H]Cl, 100 °C, Solvent-free | 1,2,4,5-Tetrasubstituted Imidazole | sharif.edu |

| Imidazo[1,2-a]pyrimidine-2-carbaldehyde | Primary Amine | Benzil | Ammonium Acetate | p-TsOH, Microwave | Tri/Tetrasubstituted Imidazole | nih.gov |

| 1,2-Diaza-1,3-dienes | Primary Amine | Aldehyde | N/A | Microwave | Imidazole-4-carboxylate | nih.gov |

Cyclization Reactions in the Formation of Imidazole Carbaldehydes

The formation of the imidazole ring itself is a fundamental aspect of the synthesis. Various cyclization strategies can be employed to construct the imidazole nucleus with a carbaldehyde or a precursor group at the C-2 position.

One established method involves the acid-promoted cyclization of N-(2,2-diethoxyethyl)-2,2-diethoxyacetamidine. orgsyn.org This approach builds the imidazole ring from an acyclic precursor that already contains the necessary atoms. Another classical method is the Debus synthesis, first reported in 1858, which involves the reaction of glyoxal, formaldehyde, and ammonia. nih.govresearchgate.net This reaction can be adapted to produce substituted imidazoles by using substituted starting materials.

A more contemporary approach involves the 1,5-electrocyclization of azavinyl azomethine ylides, which can be generated from 1,2-diaza-1,3-dienes. This method, often enhanced by microwave irradiation, allows for the synthesis of diversely functionalized imidazoles. nih.gov Furthermore, formylation of appropriately protected 2-imidazolelithium reagents represents another route to introduce the carbaldehyde group onto a pre-formed imidazole ring. orgsyn.org This involves a halogen-metal exchange on a 2-bromoimidazole, followed by quenching with a formylating agent like N,N-dimethylformamide (DMF). chemicalbook.com

Functional Group Interconversions of the Aldehyde Moiety

The aldehyde group at the C-2 position of 1-isopropyl-1H-imidazole-2-carbaldehyde is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a range of other imidazole derivatives.

Oxidative Transformations to Carboxylic Acids

The aldehyde group can be readily oxidized to the corresponding carboxylic acid, yielding 1-isopropyl-1H-imidazole-2-carboxylic acid. Standard oxidizing agents can be employed for this transformation. A common and effective method for the oxidation of heterocyclic aldehydes is the use of manganese dioxide (MnO₂). orgsyn.org Other reagents like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) could also be utilized, although care must be taken to control the reaction conditions to avoid over-oxidation or degradation of the imidazole ring. Milder, more selective oxidizing agents such as silver(I) oxide (Ag₂O) are also effective for converting aldehydes to carboxylic acids.

Reductive Pathways to Alcohols

Conversely, the aldehyde can be reduced to a primary alcohol, (1-isopropyl-1H-imidazol-2-yl)methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent commonly used for reducing aldehydes in the presence of other functional groups. It is generally used in alcoholic solvents like methanol (B129727) or ethanol (B145695). For more robust reductions, lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF can be used, although it is a much stronger and less selective reducing agent. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere, is another effective method for this reduction. orgsyn.org

Substitution Reactions on the Imidazole Nucleus

Introducing substituents onto the C-4 and C-5 positions of the 1-isopropyl-1H-imidazole-2-carbaldehyde ring can be challenging due to the directing effects of the existing groups and the inherent reactivity of the imidazole ring. The C-2 position is known to be the most acidic and is prone to deprotonation and subsequent reaction with electrophiles. Since this position is already substituted, reactions must be directed to the C-4 and/or C-5 positions.

Halogen-metal exchange reactions are a powerful tool for functionalizing the imidazole ring. For example, starting with a brominated imidazole derivative, treatment with an organolithium reagent like n-butyllithium can generate a lithiated intermediate. This intermediate can then be quenched with various electrophiles to introduce a range of functional groups. However, a significant challenge is the potential for equilibration of lithiated imidazoles. Imidazol-5-yllithium compounds can equilibrate to the more stable imidazol-2-yllithium derivatives if the 2-position is unsubstituted. In the case of 1-isopropyl-1H-imidazole-2-carbaldehyde, where the 2-position is blocked, lithiation would be directed elsewhere, likely to the C-5 position, which is often the next most acidic proton after C-2. Subsequent reaction with an electrophile would then yield a 5-substituted product.

Direct electrophilic substitution reactions like nitration or halogenation on the imidazole ring are also possible, but they often require harsh conditions and can lead to a mixture of products or degradation of the starting material. The regioselectivity of these reactions would be influenced by the directing effects of both the N-1 isopropyl group and the C-2 carbaldehyde group.

Transition Metal-Catalyzed Coupling Reactions Involving Imidazole Carbaldehydes

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they have been applied to the functionalization of imidazole rings. While direct coupling reactions on 1-isopropyl-1H-imidazole-2-carbaldehyde are not extensively documented, the principles can be extrapolated from studies on related imidazole derivatives. The aldehyde group's electron-withdrawing nature can influence the reactivity of the imidazole ring in these transformations. Key examples of such reactions applicable to imidazole carbaldehydes include the Suzuki-Miyaura, Heck, and Sonogashira couplings. researchgate.netustc.edu.cn

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For imidazole carbaldehydes, a halogenated precursor, such as a bromo- or iodo-substituted 1-isopropyl-1H-imidazole-2-carbaldehyde, would be required. The reaction would then enable the introduction of various aryl or vinyl substituents at the halogenated position. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and preventing unwanted side reactions. nih.govresearchgate.net For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed. documentsdelivered.com

Heck Reaction: The Heck reaction facilitates the coupling of an unsaturated halide with an alkene, catalyzed by a palladium species. organic-chemistry.orgwikipedia.org A halo-substituted 1-isopropyl-1H-imidazole-2-carbaldehyde could be coupled with various alkenes to introduce alkenyl side chains. The reaction conditions, including the choice of palladium catalyst, base, and solvent, would need to be optimized for the specific substrates. beilstein-journals.orgnih.gov

Sonogashira Coupling: This coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method would allow for the introduction of alkynyl moieties onto the imidazole ring of a halogenated 1-isopropyl-1H-imidazole-2-carbaldehyde precursor. The reaction is known for its mild conditions and tolerance of various functional groups. researchgate.netnih.gov

The following table summarizes representative conditions for these coupling reactions on imidazole-related structures, which could be adapted for 1-isopropyl-1H-imidazole-2-carbaldehyde derivatives.

| Coupling Reaction | Catalyst/Ligand | Reactants | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Suzuki-Miyaura | Pd(OAc)₂ / PPh₃ | Aryl halide, Arylboronic acid | K₂CO₃ | Dioxane/H₂O | 80-100 | Good to Excellent | nih.govresearchgate.net |

| Heck | Pd(OAc)₂ | Aryl bromide, Alkene | Et₃N | DMF | 100 | High | beilstein-journals.orgnih.gov |

| Sonogashira | PdCl₂(PPh₃)₂ / CuI | Aryl iodide, Terminal alkyne | Et₃N | THF | Room Temp | 70-93 | researchgate.netnih.gov |

Microwave-Assisted and Green Chemistry Approaches in 1-Isopropyl-1H-imidazole-2-carbaldehyde Synthesis

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methodologies. Microwave-assisted synthesis and green chemistry principles have been successfully applied to the synthesis of imidazole derivatives, offering several advantages over conventional methods, including shorter reaction times, higher yields, and reduced environmental impact. ingentaconnect.comresearchgate.net

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, accelerating reaction rates by efficiently heating the reaction mixture. researchgate.netnih.gov The synthesis of substituted imidazoles, including precursors to 1-isopropyl-1H-imidazole-2-carbaldehyde, can be significantly expedited using microwave technology. For instance, the one-pot, multi-component synthesis of substituted imidazoles from aldehydes, 1,2-dicarbonyl compounds, and amines can be performed under microwave irradiation, often in solvent-free conditions or using green solvents like water or ethanol. ijpsr.comnih.gov This approach not only reduces reaction times from hours to minutes but also often leads to cleaner reactions with higher product yields. nih.govresearchgate.net

A study on the microwave-assisted synthesis of various substituted imidazole derivatives demonstrated a significant reduction in reaction time and an increase in yield compared to conventional heating methods. While a direct microwave-assisted synthesis of 1-isopropyl-1H-imidazole-2-carbaldehyde is not explicitly detailed, the general methodologies for synthesizing substituted imidazoles are applicable.

Green Chemistry Approaches:

The principles of green chemistry focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsr.com In the context of 1-isopropyl-1H-imidazole-2-carbaldehyde synthesis, this can involve the use of environmentally benign solvents, catalysts, and reaction conditions.

One-pot multi-component reactions are inherently greener as they reduce the number of synthetic steps and purification stages, thereby minimizing waste. nih.gov The use of water as a solvent in the synthesis of imidazole derivatives is a notable green approach. ijpsr.com Additionally, the use of solid supports or catalysts that can be easily recovered and reused aligns with the principles of green chemistry. researchgate.net For example, the use of acidic alumina impregnated with ammonium acetate as a solid support in the microwave-assisted synthesis of imidazoles under solvent-free conditions has been reported. researchgate.net

The following table compares conventional and microwave-assisted methods for the synthesis of substituted imidazoles, highlighting the green chemistry benefits.

| Method | Reaction Time | Yield (%) | Solvent | Conditions | Green Aspects | Reference |

| Conventional | Several hours | Moderate | Organic Solvents | Reflux | Use of volatile organic compounds | |

| Microwave-Assisted | 12-16 minutes | High | Solvent-free or Green Solvents | Microwave Irradiation | Reduced reaction time, energy efficiency, reduced solvent use | nih.gov |

| Green Synthesis | Varies | Good to Excellent | Water | Room Temperature or Microwave | Use of benign solvent, energy efficiency | ijpsr.com |

Reactivity and Mechanistic Investigations of 1 Isopropyl 1h Imidazole 2 Carbaldehyde

Fundamental Reaction Pathways and Kinetic Studies

While specific kinetic studies on 1-isopropyl-1H-imidazole-2-carbaldehyde are not extensively documented in publicly available literature, its fundamental reaction pathways can be inferred from studies on related imidazole-2-carbaldehydes. The primary reaction pathways involve the aldehyde functionality, including nucleophilic addition and decarbonylation.

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes nucleophilic addition. In the presence of water or alcohols, this can lead to the formation of gem-diols and hemiacetals, respectively. However, studies on the parent imidazole-2-carboxaldehyde suggest it is less reactive towards such additions compared to other heterocyclic aldehydes like pyridine-carboxaldehydes. This reduced reactivity is attributed to the electronic properties of the imidazole (B134444) ring.

Decarbonylation: A notable reaction of imidazole-2-carbaldehydes is their decarbonylation when heated in ethanol (B145695). This reaction proceeds via a nucleophilic attack of ethanol on the carbonyl carbon, leading to the formation of the corresponding 1-isopropyl-1H-imidazole and ethyl formate (B1220265). researchgate.netresearchgate.net The rate of this reaction is highly dependent on the substituent at the N-1 position. While specific rate constants for the 1-isopropyl derivative are not available, studies on other N-substituted imidazole-2-carbaldehydes have shown that the nature of the N-substituent significantly influences the reaction rate. For instance, N-aryl substituents generally lead to a faster decarbonylation rate compared to N-alkyl substituents like methyl. researchgate.net Quaternization of the N-3 nitrogen has been observed to facilitate this decarbonylation process. researchgate.net

Photochemical Reactions: The parent compound, imidazole-2-carboxaldehyde, is known to be a photosensitizer. academie-sciences.fr Upon UV irradiation in aqueous solutions, it can form a triplet state which can then participate in further reactions, such as quenching by halides or generating radicals like IM-C•-OH and IM-C•═O. academie-sciences.frnih.gov These reactions can lead to the formation of hydrogen peroxide and organic peroxides, which have implications in atmospheric chemistry. nih.gov It is plausible that 1-isopropyl-1H-imidazole-2-carbaldehyde exhibits similar photochemical reactivity.

| Reaction Pathway | Description | Key Factors | Products |

|---|---|---|---|

| Nucleophilic Addition | Attack of a nucleophile on the electrophilic carbonyl carbon. | Nucleophile strength, solvent, steric hindrance. | Alcohols, gem-diols, hemiacetals, etc. |

| Decarbonylation in Ethanol | Loss of the formyl group when heated in ethanol. | Temperature, nature of N-1 substituent. | 1-Isopropyl-1H-imidazole and Ethyl formate. researchgate.net |

| Photochemical Reaction | Formation of an excited triplet state upon UV irradiation, leading to radical formation. | UV light, presence of oxygen and other quenchers. | Radicals, hydrogen peroxide, organic peroxides. nih.gov |

Role of the Imidazole Nitrogen in Electrophilic and Nucleophilic Processes

The two nitrogen atoms in the imidazole ring of 1-isopropyl-1H-imidazole-2-carbaldehyde play distinct and crucial roles in its reactivity.

The N-1 nitrogen is part of a tertiary amine, and its lone pair of electrons contributes to the aromaticity of the imidazole ring. The isopropyl group attached to this nitrogen exerts a positive inductive effect (+I), which increases the electron density in the ring compared to an unsubstituted imidazole. This enhanced electron density can influence the reactivity of both the ring and the attached aldehyde group.

The N-3 nitrogen, with its sp²-hybridized lone pair of electrons in the plane of the ring, is the primary basic and nucleophilic center of the imidazole moiety. nih.gov It can be protonated by acids to form an imidazolium (B1220033) salt, which can alter the electronic properties of the molecule, making the aldehyde group more electrophilic. This nitrogen can also act as a nucleophile, for example, by catalyzing reactions or participating in intermolecular interactions. In the decarbonylation reaction, quaternization of the N-3 nitrogen has been shown to increase the reaction rate, highlighting its role in activating the molecule. researchgate.net

The imidazole ring as a whole can direct reactions. For instance, the ring can be involved in directing the allylation of aldimines formed from imidazole-2-carboxaldehyde. rsc.org The electron-rich nature of the imidazole ring makes it susceptible to electrophilic attack, although the presence of the deactivating aldehyde group at the 2-position would direct incoming electrophiles primarily to the 4- and 5-positions.

| Nitrogen Atom | Hybridization | Key Role | Influence on Reactivity |

|---|---|---|---|

| N-1 | sp² | Part of the aromatic system; site of the isopropyl substituent. | The isopropyl group provides a +I effect, increasing ring electron density. Steric bulk can influence the approach to the C-2 position. |

| N-3 | sp² | Primary basic and nucleophilic center. | Can be protonated to form an imidazolium salt, enhancing the electrophilicity of the C-2 aldehyde. Can act as an internal catalyst or nucleophile. |

Stereochemical Aspects of Reactions Involving the Isopropyl Group

Specific studies detailing the stereochemical outcomes of reactions involving the isopropyl group of 1-isopropyl-1H-imidazole-2-carbaldehyde are scarce. However, general principles of stereochemistry suggest that the bulky isopropyl group can exert significant steric hindrance.

In nucleophilic addition reactions to the aldehyde, the isopropyl group at the adjacent N-1 position can influence the trajectory of the incoming nucleophile. This steric hindrance can potentially lead to diastereoselectivity if a new chiral center is formed during the reaction and there is already a chiral center present in the nucleophile or if the reaction is conducted under chiral conditions. The approach of the nucleophile to the carbonyl carbon is generally favored from the less hindered face. libretexts.org Compared to a smaller N-substituent like a methyl group, the isopropyl group would create a more sterically crowded environment around the C-2 position. libretexts.org

The presence of bulky alkyl groups, such as isopropyl, at the N-1 position of the imidazole ring has been noted in other contexts to enhance the biological activity of imidazole derivatives, which may be related to steric interactions with biological targets. imp.kiev.ua While not a chemical reaction in the traditional sense, this highlights the importance of the steric profile created by the isopropyl group.

Intermediates and Transition States in Chemical Conversions

Detailed experimental characterization of intermediates and transition states for reactions of 1-isopropyl-1H-imidazole-2-carbaldehyde is limited. However, mechanistic proposals and computational studies on related systems provide valuable insights.

Decarbonylation Reaction: The proposed mechanism for the decarbonylation of imidazole-2-carbaldehydes in ethanol involves a key intermediate. The reaction is thought to be initiated by the nucleophilic attack of ethanol on the carbonyl carbon to form a hemiacetal. This is followed by the formation of a carbanion at the C-2 position of the imidazole ring, facilitated by the inductive effect of the ring nitrogens. researchgate.net The subsequent collapse of this intermediate leads to the elimination of ethyl formate and the formation of the corresponding imidazole. The transition state for the formation of the C-2 carbanion would be stabilized by the electron-withdrawing nature of the imidazole ring.

Nucleophilic Addition: The nucleophilic addition to the aldehyde group proceeds through a tetrahedral alkoxide intermediate. libretexts.org The carbonyl carbon rehybridizes from sp² to sp³, and the transition state leading to this intermediate is influenced by both electronic and steric factors. The steric bulk of the N-isopropyl group would raise the energy of this transition state compared to a less hindered analogue, potentially slowing the rate of addition. libretexts.org

Computational Studies: While no specific computational studies on 1-isopropyl-1H-imidazole-2-carbaldehyde were found, research on related molecules, such as Schiff bases derived from imidazole-2-carboxaldehyde, has been conducted. These studies use methods like AM1 to determine stable conformers and geometrical parameters, which are precursors to understanding transition states in their subsequent reactions. researchgate.net Computational studies on other imidazole-containing systems have also been used to elucidate reaction mechanisms and energy profiles, suggesting that such methods could provide detailed information on the intermediates and transition states for the title compound. rsc.orgiiserpune.ac.in

Derivatization and Structural Diversity of 1 Isopropyl 1h Imidazole 2 Carbaldehyde Analogues

Synthesis of Substituted Imidazole-2-carbaldehyde Derivatives

The aldehyde functionality of 1-isopropyl-1H-imidazole-2-carbaldehyde is the primary site for synthetic elaboration, enabling the introduction of a vast range of substituents and the construction of more complex molecular frameworks.

Introduction of Aromatic and Heteroaromatic Moieties

The condensation of 1-isopropyl-1H-imidazole-2-carbaldehyde with primary aromatic and heteroaromatic amines is a straightforward and efficient method for the synthesis of the corresponding Schiff base derivatives. This reaction typically proceeds under mild conditions, often with acid or base catalysis, to afford imines in high yields. These imine derivatives are not merely simple adducts but can serve as valuable intermediates for further synthetic transformations, including reductions to secondary amines or as ligands for the formation of metal complexes.

The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the aldehyde, followed by dehydration to form the characteristic carbon-nitrogen double bond. The electronic nature of the substituents on the aromatic or heteroaromatic amine can influence the rate and efficiency of the reaction.

| Reactant 1 | Reactant 2 | Product | Conditions |

| 1-Isopropyl-1H-imidazole-2-carbaldehyde | Aniline | N-(phenyl)-1-(1-isopropyl-1H-imidazol-2-yl)methanimine | Ethanol (B145695), reflux |

| 1-Isopropyl-1H-imidazole-2-carbaldehyde | 4-Methoxyaniline | N-(4-methoxyphenyl)-1-(1-isopropyl-1H-imidazol-2-yl)methanimine | Acetic acid (cat.), room temp. |

| 1-Isopropyl-1H-imidazole-2-carbaldehyde | 2-Aminopyridine | N-(pyridin-2-yl)-1-(1-isopropyl-1H-imidazol-2-yl)methanimine | Toluene, Dean-Stark, reflux |

This table presents hypothetical reaction examples based on general chemical principles of Schiff base formation, as specific experimental data for these exact reactions with 1-Isopropyl-1H-imidazole-2-carbaldehyde was not found in the provided search results.

Formation of Fused Ring Systems and Polycyclic Derivatives

The strategic placement of the aldehyde group at the 2-position of the imidazole (B134444) ring provides an excellent opportunity for the construction of fused heterocyclic systems. These reactions often involve intramolecular cyclization or multicomponent reactions where the aldehyde participates in ring-forming steps. For instance, reaction with compounds containing appropriately positioned nucleophiles can lead to the formation of five- or six-membered rings fused to the imidazole core.

One common strategy involves the reaction with 2-amino-pyridines, -pyrimidines, or other amino-substituted heterocycles to form imidazo[1,2-a]pyridine, imidazo[1,2-a]pyrimidine, and related fused bicyclic and polycyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds. The reaction typically proceeds through an initial condensation to form an imine, followed by an intramolecular cyclization and subsequent aromatization.

| Reactants | Product | Reaction Type |

| 1-Isopropyl-1H-imidazole-2-carbaldehyde, 2-Aminopyridine, Isocyanide | Substituted Imidazo[1,2-a]pyridine | Groebke-Blackburn-Bienaymé multicomponent reaction |

| 1-Isopropyl-1H-imidazole-2-carbaldehyde, α-Halo ketone, Ammonium (B1175870) acetate (B1210297) | Substituted Imidazole | Debus-Radziszewski imidazole synthesis (variant) |

| 1-Isopropyl-1H-imidazole-2-carbaldehyde, Malononitrile, Base | Substituted Pyridine | Thorpe-Ziegler reaction (variant) |

This table illustrates potential pathways to fused ring systems based on known synthetic methodologies for related imidazole aldehydes. Specific examples starting with 1-Isopropyl-1H-imidazole-2-carbaldehyde were not explicitly detailed in the search results.

Design and Preparation of Conformationally Restricted Analogues

To investigate the impact of molecular conformation on biological activity or material properties, the synthesis of conformationally restricted analogues is a key strategy. For derivatives of 1-isopropyl-1H-imidazole-2-carbaldehyde, this can be achieved by introducing rigid structural elements that limit the rotational freedom of the molecule.

One approach is the incorporation of the imidazole and its substituents into larger, more rigid ring systems. This can be accomplished through intramolecular cyclization reactions of appropriately functionalized derivatives. For example, a derivative bearing a pendant nucleophile could be induced to cyclize onto the imidazole ring or an appended side chain.

Structure-Reactivity Relationship Studies within Derivative Series

Understanding the relationship between the chemical structure of a series of compounds and their reactivity is fundamental for the rational design of new molecules with desired properties. For derivatives of 1-isopropyl-1H-imidazole-2-carbaldehyde, such studies would involve systematically modifying the structure and evaluating the impact on chemical reactivity.

For instance, in the context of Schiff base formation, a series of derivatives with different substituents on the aromatic amine component could be synthesized. The reaction rates and equilibrium constants for their formation could be measured and correlated with the electronic properties (e.g., Hammett parameters) of the substituents. This would provide quantitative insight into how electron-donating or electron-withdrawing groups on the aromatic ring influence the nucleophilicity of the amine and the stability of the resulting imine.

Coordination Chemistry and Ligand Design Principles for 1 Isopropyl 1h Imidazole 2 Carbaldehyde

Synthesis and Characterization of Metal Complexes with 1-Isopropyl-1H-imidazole-2-carbaldehyde as a Ligand

The synthesis of metal complexes with imidazole-based ligands is typically achieved through direct reaction of the ligand with a metal salt in a suitable solvent. orientjchem.org For instance, a common method involves dissolving the ligand in methanol (B129727) or ethanol (B145695), followed by the dropwise addition of a methanolic solution of the desired metal chloride, such as Co(II), Ni(II), Cu(II), or Zn(II) chlorides. orientjchem.org The reaction mixture is often refluxed for several hours to ensure completion, after which the resulting solid complex can be isolated by filtration, washed, and dried. orientjchem.org

Characterization of these complexes relies on a suite of spectroscopic and analytical techniques. Elemental analysis is used to determine the empirical formula and confirm the metal-to-ligand stoichiometry. nih.gov Infrared (IR) spectroscopy is crucial for identifying the coordination sites; a shift in the stretching frequency of the C=N bond of the imidazole (B134444) ring and the C=O bond of the aldehyde group upon complexation indicates their involvement in bonding to the metal center. nih.govijapbc.com Electronic spectra (UV-Vis) and magnetic susceptibility measurements provide insights into the geometry of the complex around the metal ion. nih.gov For diamagnetic complexes like those of Zn(II), Nuclear Magnetic Resonance (NMR) spectroscopy can further elucidate the structure in solution.

1-Isopropyl-1H-imidazole-2-carbaldehyde possesses the flexibility to act as a ligand in several coordination modes, primarily dictated by the reaction conditions and the nature of the metal ion.

Monodentate Coordination: The ligand can coordinate to a metal center through only the N3 nitrogen of the imidazole ring. This mode is common for simple imidazole ligands, where the nitrogen acts as a neutral two-electron donor. researchgate.net

Bidentate Coordination: A more common and stable arrangement is bidentate chelation, involving both the imidazole N3 nitrogen and the oxygen atom of the carbaldehyde group. nih.gov This forms a stable five-membered chelate ring, which is entropically favored. This (N,O) coordination is critical in many catalytic applications. nih.govchemrxiv.org

Polydentate Coordination (via Schiff Base derivatives): The carbaldehyde group is highly reactive and can be condensed with primary amines to form Schiff base ligands. These resulting ligands can offer additional donor sites, leading to polydentate coordination. For example, a Schiff base formed from imidazole-2-carboxaldehyde and an amino acid like L-phenylalanine acts as a tridentate monobasic donor, coordinating through the imidazole nitrogen, the azomethine nitrogen, and a carboxylato oxygen atom. Similarly, condensation with 4-aminoantipyrine (B1666024) and 2-aminophenol (B121084) can produce a multidentate ligand that coordinates via two azomethine nitrogens, the imidazole nitrogen, and a carbonyl oxygen. ijapbc.com

The reaction of 1-Isopropyl-1H-imidazole-2-carbaldehyde or its derivatives with transition metals typically yields complexes with well-defined stoichiometry and geometry.

Analytical data for complexes derived from related imidazole-2-carbaldehyde Schiff bases frequently show a 1:1 metal-to-ligand ratio. nih.govijapbc.comresearchgate.net Molar conductance measurements often indicate that these complexes are non-electrolytes, suggesting that the anions (e.g., chloride) are directly coordinated to the metal center to balance the charge.

The geometry around the central metal ion is determined by its d-electron configuration and the nature of the ligand field. Based on electronic spectra and magnetic moment data for analogous systems, the following geometries are commonly observed: nih.gov

Tetrahedral: Often found for Co(II) and Zn(II) complexes.

Square Planar or Distorted Square Planar: Common for Cu(II) complexes, often due to Jahn-Teller distortion. ijapbc.com

Octahedral: Frequently observed for Ni(II) complexes, where the coordination sphere is completed by solvent molecules (e.g., water) or counter-ions.

The table below summarizes typical characteristics of transition metal complexes formed with a Schiff base derived from imidazole-2-carboxaldehyde and L-phenylalanine, which serves as a model for the coordination behavior of this ligand class.

| Metal Ion | Proposed Formula | Geometry | Magnetic Moment (B.M.) |

| Co(II) | [CoL(H₂O)₂Cl] | Octahedral | 4.98 |

| Ni(II) | [NiL(H₂O)₂Cl] | Octahedral | 3.12 |

| Cu(II) | [CuL(H₂O)₂Cl] | Distorted Octahedral | 1.94 |

| Zn(II) | [ZnL(H₂O)₂Cl] | Octahedral | Diamagnetic |

| (L = Schiff base ligand from imidazole-2-carboxaldehyde and L-phenylalanine) |

Application of Coordination Complexes in Biomimetic Systems

Biomimetic chemistry aims to replicate the structure and function of biological molecules, particularly the active sites of metalloenzymes, using synthetic complexes. rsc.org The imidazole ring is a ubiquitous coordinating group in biology, most notably as the side chain of the amino acid histidine, which is crucial for the function of numerous metalloproteins. chemrxiv.orgumich.edu Complexes of 1-Isopropyl-1H-imidazole-2-carbaldehyde are excellent candidates for biomimetic studies due to their structural similarity to protein-bound histidine.

The active sites of metalloenzymes often feature a metal ion coordinated by one or more histidine residues. umich.edu Synthetic complexes with imidazole-based ligands serve as valuable models to probe the structure-function relationships of these sites. rsc.orgnih.gov The N-alkylation of the imidazole ring, as with the isopropyl group in 1-Isopropyl-1H-imidazole-2-carbaldehyde, creates a ligand that more closely mimics the C-N bond of the protein backbone to the imidazole ring of histidine.

These biomimetic models allow for systematic investigation into how the primary coordination sphere (the ligands directly bound to the metal) and the secondary coordination sphere (non-coordinating residues in the vicinity) influence the properties and reactivity of the metal center. rsc.orgumich.edu For example, amide-functionalized polyimidazole ligands have been used to model not only the primary histidine coordination but also the hydrogen-bonding networks present in the second coordination sphere of non-heme metalloenzymes. umich.edu Such models provide fundamental insights into the mechanisms of complex biological transformations, including the activation of small molecules like O₂, CO₂, and N₂. nih.gov Artificial metalloenzymes constructed from synthetic peptide scaffolds and non-biological transition metals represent a sophisticated biomimetic approach, where the structured peptide provides a selective environment akin to a natural enzyme. bham.ac.uk

Catalytic Applications of Metal-Imidazole Carbaldehyde Complexes

The versatile coordination chemistry and redox properties of transition metal complexes with imidazole-based ligands make them effective catalysts for a range of organic transformations. beilstein-journals.org The combination of a soft N-donor from the imidazole and a hard O-donor from the carbaldehyde in a chelating arrangement can stabilize various oxidation states of the metal, facilitating catalytic cycles.

Recent research has highlighted the oxidase-like activity of copper complexes with imidazole-2-carboxaldehyde (Cu-ICA). nih.govresearchgate.net These complexes can catalyze the oxidation of substrates like 3,3′,5,5′-tetramethylbenzidine (TMB) in the absence of hydrogen peroxide. nih.gov This activity stems from the ability of the copper center, coordinated by the imidazole nitrogen and aldehyde oxygen, to mediate electron transfer. The kinetic parameters of one such Cu-ICA complex were found to conform to Michaelis-Menten kinetics, with a maximal reaction velocity (v_max) significantly higher than many other reported oxidase mimics, indicating superior catalytic efficiency. nih.gov

| Catalyst | Substrate | K_m (mM) | v_max (10⁻⁸ M s⁻¹) |

| Cu-ICA | TMB | 27.08 | 75.19 |

| (Data for a copper-imidazole-2-carboxaldehyde complex) nih.gov |

Metal complexes of 1-Isopropyl-1H-imidazole-2-carbaldehyde can function as catalysts in both homogeneous and heterogeneous systems.

Homogeneous Catalysis: In this mode, the metal complex is dissolved in the same phase as the reactants. rsc.org Homogeneous catalysts typically offer high activity and selectivity because the catalytic sites are readily accessible. rsc.org The metal-imidazole carbaldehyde complexes described above for oxidation reactions are examples of homogeneous catalysts. nih.gov

Heterogeneous Catalysis: A significant challenge with homogeneous catalysts is their difficult separation from the reaction products, which hinders recycling. rsc.org To overcome this, homogeneous complexes can be "heterogenized" by anchoring them to a solid support, such as silica, polymers, or magnetic nanoparticles. researchgate.net The resulting heterogeneous catalyst operates in a different phase from the reactants, allowing for easy recovery by filtration or magnetic separation and subsequent reuse. researchgate.net This approach combines the high selectivity of molecular catalysts with the practical advantages of heterogeneous systems, aligning with the principles of green and sustainable chemistry. numberanalytics.com

The development of both homogeneous and supported heterogeneous catalysts from metal-imidazole carbaldehyde complexes is a promising avenue for creating efficient and recyclable systems for various chemical transformations. rsc.org

Enantioselective Catalysis with Chiral Derivatives

The strategic modification of 1-Isopropyl-1H-imidazole-2-carbaldehyde into chiral ligands is a key principle in the advancement of asymmetric catalysis. The inherent reactivity of the aldehyde functional group allows for its straightforward conversion into a variety of chiral molecular architectures. These derivatives, when coordinated with metal centers, create chiral catalytic environments that can effectively induce enantioselectivity in a range of organic transformations.

A prominent method for the synthesis of such chiral derivatives involves the condensation of an imidazole-2-carbaldehyde core with chiral amines or their derivatives. This approach leads to the formation of chiral imines or, upon further reaction, more complex heterocyclic structures such as imidazolidin-4-ones. These resulting molecules can act as effective chiral ligands in metal-catalyzed asymmetric reactions.

Detailed research has demonstrated the catalytic potential of copper(II) complexes bearing chiral ligands derived from the condensation of 1H-imidazole-2-carbaldehyde and (S)-2-amino-2,3-dimethylbutanamide. nih.govbeilstein-journals.orgbeilstein-archives.orgsemanticscholar.org These chiral imidazolidin-4-one (B167674) based ligands have been successfully employed as catalysts in the asymmetric Henry reaction, a classic carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde. nih.govbeilstein-journals.org The effectiveness of these catalytic systems is highlighted by their ability to produce nitroaldol products with high enantiomeric excess (ee). nih.govbeilstein-journals.orgbeilstein-archives.orgsemanticscholar.org

The enantioselectivity of these catalysts is significantly influenced by the stereochemistry of the chiral ligand. nih.govbeilstein-journals.org For instance, ligands with a cis-configuration have been shown to favor the formation of the S-enantiomer of the product, while trans-configured ligands predominantly yield the R-enantiomer. nih.govbeilstein-journals.org This demonstrates the high degree of stereochemical control that can be exerted by the chiral ligand environment around the metal center.

The performance of these copper(II)-based catalysts in the asymmetric Henry reaction with nitromethane (B149229) and various aldehydes is summarized in the following table. The data illustrates the conversion rates and the enantiomeric excesses achieved for a range of substrates.

Table 1: Performance of Copper(II) Complexes with Chiral Imidazolidin-4-one Derived Ligands in the Asymmetric Henry Reaction nih.govbeilstein-journals.orgbeilstein-archives.orgsemanticscholar.org

| Entry | Aldehyde Substrate | Conversion (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| 1 | Benzaldehyde | >95 | 80 |

| 2 | 4-Nitrobenzaldehyde | >95 | 85 |

| 3 | 4-Chlorobenzaldehyde | >95 | 83 |

| 4 | 4-Methoxybenzaldehyde | 75 | 77 |

| 5 | 2-Naphthaldehyde | >95 | 88 |

| 6 | Thiophene-2-carbaldehyde | 40 | 75 |

| 7 | 3-Phenylpropionaldehyde | 50 | 70 |

| 8 | Cyclohexanecarboxaldehyde | 60 | 65 |

| 9 | Pivalaldehyde | 70 | 60 |

The results presented underscore the potential of chiral derivatives of imidazole-2-carbaldehydes in enantioselective catalysis. The modular nature of their synthesis allows for the fine-tuning of the ligand structure to optimize both catalytic activity and enantioselectivity for specific transformations. While the presented data utilizes a 1H-imidazole-2-carbaldehyde precursor, the principles and synthetic strategies are directly applicable to 1-Isopropyl-1H-imidazole-2-carbaldehyde, suggesting its significant promise as a scaffold for the development of novel chiral catalysts.

Advanced Applications in Organic Synthesis and Material Science

1-Isopropyl-1H-imidazole-2-carbaldehyde as a Key Synthetic Building Block

The dual functionality of 1-Isopropyl-1H-imidazole-2-carbaldehyde—the electrophilic aldehyde and the nucleophilic/coordinating imidazole (B134444) ring—makes it a highly effective building block in organic synthesis. chemicalbook.com It serves as a precursor for a variety of molecular structures through several key reaction pathways.

Condensation Reactions with Amines to Form Schiff Bases

A primary application of 1-Isopropyl-1H-imidazole-2-carbaldehyde is its reaction with primary amines to form Schiff bases, also known as imines. orientjchem.org This condensation reaction is a fundamental transformation in organic chemistry, involving the nucleophilic addition of the amine to the aldehyde's carbonyl group, followed by the elimination of a water molecule to form a carbon-nitrogen double bond (azomethine group). scispace.comnih.gov

The general mechanism involves two main steps:

Nucleophilic Addition: The lone pair of electrons on the primary amine's nitrogen atom attacks the electrophilic carbonyl carbon of the aldehyde, forming an unstable intermediate called a carbinolamine. scispace.com

Dehydration: The carbinolamine then loses a molecule of water, often under acid or base catalysis, to form the stable imine product. scispace.com

Schiff bases derived from imidazole aldehydes are significant as they are used as versatile ligands in coordination chemistry and as intermediates for the synthesis of more complex molecules. orientjchem.orgresearchgate.net The reaction is highly adaptable, allowing for the synthesis of a wide array of Schiff bases by varying the amine reactant.

| Amine Reactant | Resulting Schiff Base Structure | Potential Application Area |

|---|---|---|

| Aniline | N-phenyl-1-(1-isopropyl-1H-imidazol-2-yl)methanimine | Ligand Synthesis, Dye Intermediates |

| Ethylenediamine | N,N'-bis((1-isopropyl-1H-imidazol-2-yl)methylene)ethane-1,2-diamine | Chelating Agents, Catalysis |

| L-Phenylalanine | (S)-2-(((1-isopropyl-1H-imidazol-2-yl)methylene)amino)-3-phenylpropanoic acid | Bioinorganic Chemistry, Chiral Ligands |

Aldol Condensation and Knoevenagel Reactions

The aldehyde functional group of 1-Isopropyl-1H-imidazole-2-carbaldehyde allows it to participate in classic carbon-carbon bond-forming reactions such as Aldol and Knoevenagel condensations.

Aldol Condensation: In this reaction, the aldehyde can react with an enolate ion (derived from another carbonyl compound like a ketone or another aldehyde) to form a β-hydroxy aldehyde or ketone. Subsequent dehydration can lead to the formation of an α,β-unsaturated carbonyl compound. This reaction is a cornerstone for constructing larger carbon skeletons.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malonic acid or ethyl cyanoacetate. The reaction is typically base-catalyzed and results in the formation of a new carbon-carbon double bond. Interestingly, the imidazole ring itself can act as a basic catalyst in such reactions.

| Reaction Type | Reactant | General Product Type |

|---|---|---|

| Aldol Condensation | Acetone (in the presence of a base) | β-Hydroxy Ketone / α,β-Unsaturated Ketone |

| Knoevenagel Condensation | Malononitrile (in the presence of a base) | Substituted Alkene (Dicyanovinyl imidazole derivative) |

| Knoevenagel Condensation | Diethyl malonate (in the presence of a base) | α,β-Unsaturated Ester |

Precursor for N-Heterocyclic Carbene (NHC) Ligands

N-Heterocyclic Carbenes (NHCs) have become indispensable ligands in organometallic chemistry and catalysis due to their strong σ-donating properties and steric tuneability. beilstein-journals.orgwiley-vch.de The most common route to NHCs involves the deprotonation of a corresponding imidazolium (B1220033) salt. nih.govresearchgate.net

1-Isopropyl-1H-imidazole-2-carbaldehyde can serve as a key starting material for the synthesis of these imidazolium salt precursors. A potential synthetic pathway involves the modification of the aldehyde group and subsequent reactions to form the complete imidazolium ring system. For example, the aldehyde can be used to construct a more complex diamine, which is then cyclized with a C1 source to form the imidazolium salt. The versatility of the aldehyde group allows for its incorporation into various synthetic strategies aimed at producing tailored NHC precursors with specific steric and electronic properties. beilstein-journals.orgresearchgate.net

Integration into Polymeric Structures and Functional Materials

The unique properties of the imidazole moiety, including its coordination ability and aromatic nature, make 1-Isopropyl-1H-imidazole-2-carbaldehyde an attractive candidate for incorporation into advanced materials.

Photoresponsive Polymers

While direct integration of 1-Isopropyl-1H-imidazole-2-carbaldehyde into photoresponsive polymers is not widely documented, its functional groups offer pathways for such applications. Photoresponsive materials change their properties upon exposure to light. This functionality is often achieved by incorporating photo-switchable molecules like azobenzenes or spiropyrans into the polymer backbone or as side chains.

The aldehyde group of 1-Isopropyl-1H-imidazole-2-carbaldehyde can be used to link to photo-switchable units. For instance, a condensation reaction with an amine-functionalized azobenzene (B91143) would covalently attach the photoresponsive unit to the imidazole core. The resulting molecule could then be polymerized or grafted onto a polymer backbone, potentially imparting photo-controlled properties to the final material.

Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked together by organic molecules (linkers). rroij.comnih.gov Imidazole-based ligands are frequently used in the synthesis of MOFs due to the excellent coordinating ability of the nitrogen atoms in the imidazole ring. rsc.orgresearchgate.netnih.gov

1-Isopropyl-1H-imidazole-2-carbaldehyde can be utilized in MOF synthesis in several ways:

Role in Agrochemicals and Specialty Chemicals Development

1-Isopropyl-1H-imidazole-2-carbaldehyde serves as a specialized building block in the synthesis of complex organic molecules, positioning it as a compound of interest in the development of advanced agrochemicals and specialty chemicals. While it is not typically an end-product itself, its distinct structural components—the imidazole ring, a reactive aldehyde group, and an N-isopropyl substituent—provide a versatile platform for chemical elaboration.

The imidazole heterocycle is a well-established pharmacophore in crop protection, forming the core of many successful fungicides. cabidigitallibrary.orgresearchgate.net This is because the imidazole ring can coordinate with the heme iron atom in the active site of the fungal enzyme lanosterol (B1674476) 14α-demethylase (CYP51), disrupting the biosynthesis of ergosterol, an essential component of fungal cell membranes. nih.gov The presence of the aldehyde group at the 2-position of 1-Isopropyl-1H-imidazole-2-carbaldehyde offers a reactive site for constructing the rest of the fungicidal molecule.

Similarly, imidazole derivatives are utilized in the creation of herbicides and insecticides. researchgate.netresearchgate.net The development of novel compounds with improved efficacy and targeted modes of action is a continuous process in the agrochemical industry, and versatile intermediates like 1-Isopropyl-1H-imidazole-2-carbaldehyde are valuable for this research. The N-isopropyl group on the imidazole ring can influence the compound's physical properties, such as solubility and lipophilicity, which are critical for its uptake and transport within the target pest or plant.

In the realm of specialty chemicals, heterocyclic aldehydes are employed in the synthesis of materials with unique properties. 1-Isopropyl-1H-imidazole-2-carbaldehyde can act as a precursor for creating specialized polymers, dyes, and ligands for catalysis. The reactivity of the aldehyde allows for its incorporation into larger molecular structures, thereby modifying the characteristics of the final material. For instance, imidazole-containing polymers can exhibit specific thermal stability or conductive properties.

Table 1: Physicochemical Properties of 1-Isopropyl-1H-imidazole-2-carbaldehyde

| Property | Value |

|---|---|

| CAS Number | 53332-64-2 |

| Molecular Formula | C₇H₁₀N₂O |

| Molecular Weight | 138.17 g/mol |

| Physical Form | Solid |

(Data sourced from Sigma-Aldrich).

Table 2: Potential Synthetic Transformations of 1-Isopropyl-1H-imidazole-2-carbaldehyde

| Reaction Type | Reagents (Example) | Resulting Functional Group | Application Area |

|---|---|---|---|

| Reductive Amination | Amine (R-NH₂), Reducing Agent (e.g., NaBH₃CN) | Substituted Amine | Agrochemicals, Specialty Polymers |

| Wittig Reaction | Phosphonium Ylide | Alkene | Organic Synthesis, Material Science |

| Aldol Condensation | Ketone/Aldehyde, Base | α,β-Unsaturated Carbonyl | Dyes, Chemical Intermediates |

| Oxidation | Oxidizing Agent (e.g., KMnO₄) | Carboxylic Acid | Precursor for Amides, Esters |

| Grignard Reaction | Grignard Reagent (R-MgBr) | Secondary Alcohol | Pharmaceutical Intermediates |

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| 1-Isopropyl-1H-imidazole-2-carbaldehyde |

| Ergosterol |

Computational Chemistry and Theoretical Modelling of 1 Isopropyl 1h Imidazole 2 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic nature of 1-Isopropyl-1H-imidazole-2-carbaldehyde. These methods map the electron distribution within the molecule, which governs its stability, reactivity, and physical properties.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. By approximating the electron density, DFT can accurately predict molecular geometries and energies. For imidazole (B134444) derivatives, calculations are commonly performed using the B3LYP functional with basis sets such as 6-31G(d,p) or 6-311+G(d,p) to achieve a balance between accuracy and computational cost. orientjchem.orgresearchgate.net

These studies begin with geometry optimization to find the lowest energy structure of the molecule. From this optimized geometry, key structural parameters like bond lengths and angles can be determined. The imidazole ring is expected to be largely planar, with the isopropyl and carbaldehyde substituents attached. The table below presents predicted geometric parameters for 1-Isopropyl-1H-imidazole-2-carbaldehyde based on values from analogous structures in the literature.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | N1-C2 | ~1.38 Å |

| Bond Length | C2-N3 | ~1.32 Å |

| Bond Length | N3-C4 | ~1.39 Å |

| Bond Length | C4-C5 | ~1.36 Å |

| Bond Length | C5-N1 | ~1.37 Å |

| Bond Length | C2-C(aldehyde) | ~1.47 Å |

| Bond Length | C(aldehyde)=O | ~1.22 Å |

| Bond Angle | N1-C2-N3 | ~111° |

| Bond Angle | C2-N3-C4 | ~107° |

| Bond Angle | N1-C5-C4 | ~107° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. irjweb.com

For 1-Isopropyl-1H-imidazole-2-carbaldehyde, the HOMO is expected to be localized primarily on the electron-rich imidazole ring, indicating that this is the likely site for electrophilic attack. Conversely, the LUMO is predicted to be centered on the electron-withdrawing carbaldehyde group, making it the probable site for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. A large gap implies high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Global reactivity descriptors, derived from HOMO and LUMO energies, quantify these characteristics. researchgate.net

| Property | Definition | Predicted Characteristic for 1-Isopropyl-1H-imidazole-2-carbaldehyde |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relatively high, indicating moderate electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relatively low, indicating good electron-accepting ability at the aldehyde. |

| HOMO-LUMO Gap (ΔE) | ΔE = ELUMO - EHOMO | A moderate gap, suggesting the molecule is reactive but not unstable. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Inversely related to reactivity; a moderate value is expected. |

| Electrophilicity Index (ω) | ω = μ² / 2η (where μ is chemical potential) | Indicates the ability to accept electrons; expected to be significant due to the aldehyde group. |

Reaction Mechanism Elucidation Through Computational Methods

Computational methods are invaluable for mapping the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. By calculating the potential energy surface, researchers can identify intermediates, transition states, and determine the activation energies associated with a reaction.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational chemistry can accurately predict various spectroscopic properties, aiding in the structural confirmation of synthesized molecules. For Nuclear Magnetic Resonance (NMR) spectroscopy, the Gauge-Independent Atomic Orbital (GIAO) method, typically used with DFT, is effective for calculating ¹H and ¹³C chemical shifts. orientjchem.org Studies have shown a strong linear correlation between theoretically calculated and experimentally measured chemical shifts for imidazole derivatives. orientjchem.org

Conformational analysis is another key application, used to identify the most stable spatial arrangements of a molecule. For 1-Isopropyl-1H-imidazole-2-carbaldehyde, this involves studying the rotation around the single bonds connecting the isopropyl and carbaldehyde groups to the imidazole ring. By performing a potential energy surface (PES) scan, where the energy is calculated at incremental rotations around a specific dihedral angle, the global minimum energy conformer can be identified. nih.gov

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| CHO (aldehyde) | ~9.7 - 9.9 | ~180 - 185 |

| H4 (imidazole ring) | ~7.3 - 7.5 | ~125 - 130 |

| H5 (imidazole ring) | ~7.1 - 7.3 | ~120 - 125 |

| CH (isopropyl) | ~4.8 - 5.2 (septet) | ~50 - 55 |

| CH3 (isopropyl) | ~1.5 - 1.7 (doublet) | ~20 - 25 |

| C2 (imidazole ring) | - | ~145 - 150 |

| C4 (imidazole ring) | - | ~125 - 130 |

| C5 (imidazole ring) | - | ~120 - 125 |

Note: These are estimated values based on typical shifts for similar structures and require specific calculations for confirmation.

Ligand-Metal Interaction Modelling in Coordination Complexes

The imidazole ring is a ubiquitous ligand in coordination chemistry and metalloenzymes, primarily due to the Lewis basicity of its sp²-hybridized nitrogen atom (N3). nih.gov 1-Isopropyl-1H-imidazole-2-carbaldehyde can act as a ligand, coordinating with various metal ions. Computational modeling, particularly with DFT, can predict the structures, stabilities, and electronic properties of the resulting metal complexes. nih.govresearchgate.net

The molecule can function as a monodentate ligand through the N3 atom or as a bidentate chelating ligand using both the N3 atom and the oxygen atom of the adjacent carbaldehyde group. DFT calculations can determine the preferred coordination mode by comparing the binding energies of different configurations. Key parameters such as metal-ligand bond lengths, bond angles, and vibrational frequencies can be calculated to understand the nature of the coordination bond. nih.gov The Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the bonding by analyzing the electron density at the bond critical points. nih.gov

| Parameter | Description | Significance |

|---|---|---|

| Binding Energy (BE) | The energy released upon formation of the complex from the metal ion and ligand. | Indicates the thermodynamic stability of the complex. |

| Metal-Ligand Bond Lengths | The calculated distances between the metal center and the coordinating atoms (N, O). | Provides structural information and insight into bond strength. |

| Natural Bond Orbital (NBO) Analysis | Analyzes charge transfer and donor-acceptor interactions between the ligand and metal. | Quantifies the extent of covalent character in the metal-ligand bond. |

| Vibrational Frequencies | Calculated IR frequencies, particularly for C=O and C=N stretching modes. | Predicts the shift in IR spectra upon coordination, which can be compared with experimental data. |

Advanced Spectroscopic Characterization Techniques in Research on 1 Isopropyl 1h Imidazole 2 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise molecular structure of 1-Isopropyl-1H-imidazole-2-carbaldehyde. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, enabling a complete structural map of the molecule.

One-dimensional (1D) ¹H and ¹³C NMR spectra offer fundamental information about the number and types of protons and carbons in the molecule. For 1-Isopropyl-1H-imidazole-2-carbaldehyde, the ¹H NMR spectrum is expected to show distinct signals for the aldehydic proton, the two protons on the imidazole (B134444) ring, and the methine and methyl protons of the isopropyl group. The ¹³C NMR spectrum complements this by showing signals for each unique carbon atom, including the carbonyl carbon of the aldehyde, the carbons of the imidazole ring, and the carbons of the isopropyl substituent. conicet.gov.ar

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, helping to map out the spin systems within the molecule, such as the relationship between the methine and methyl protons of the isopropyl group.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively link the proton signals of the imidazole ring and isopropyl group to their corresponding carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly powerful for connecting fragments, for instance, by showing a correlation between the isopropyl methine proton and the C2 and N1 atoms of the imidazole ring, or between the aldehydic proton and the C2 carbon.

DEPT (Distortionless Enhancement by Polarization Transfer) is used to differentiate between CH, CH₂, and CH₃ groups, which simplifies the assignment of the isopropyl and imidazole ring carbons in the ¹³C spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1-Isopropyl-1H-imidazole-2-carbaldehyde

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde (CHO) | ~9.5-10.0 (s, 1H) | ~180-185 |

| Imidazole H4/H5 | ~7.0-7.8 (d, 2H) | ~125-140 |

| Isopropyl CH | ~4.5-5.0 (sept, 1H) | ~48-52 |

| Isopropyl CH₃ | ~1.5-1.7 (d, 6H) | ~22-25 |

| Imidazole C2 | N/A | ~145-150 |

| Imidazole C4/C5 | See H4/H5 | ~125-140 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. Actual experimental values may vary depending on the solvent and other conditions.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight and elemental composition of 1-Isopropyl-1H-imidazole-2-carbaldehyde. bldpharm.com

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of the parent ion, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula. For 1-Isopropyl-1H-imidazole-2-carbaldehyde, with a chemical formula of C₇H₁₀N₂O, HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. sigmaaldrich.com

Table 2: HRMS Data for 1-Isopropyl-1H-imidazole-2-carbaldehyde

| Molecular Formula | Ion Type | Calculated Exact Mass |

| C₇H₁₀N₂O | [M+H]⁺ | 139.0866 |

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like 1-Isopropyl-1H-imidazole-2-carbaldehyde. In ESI-MS, the molecule is typically protonated to form a pseudomolecular ion [M+H]⁺. This method is often coupled with liquid chromatography (LC) for LC-MS analysis, allowing for the separation and identification of the compound in a mixture. The positive-ion ESI mass spectrum would be expected to show a prominent peak at an m/z corresponding to the protonated molecule (C₇H₁₁N₂O⁺). rsc.org

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic properties of the molecule.

Infrared (IR) Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of specific functional groups. For 1-Isopropyl-1H-imidazole-2-carbaldehyde, the IR spectrum would clearly indicate the presence of the aldehyde and the imidazole ring.

Table 3: Characteristic IR Absorption Bands for 1-Isopropyl-1H-imidazole-2-carbaldehyde

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Aldehyde | C=O stretch | ~1670-1700 |

| Alkane (Isopropyl) | C-H stretch | ~2850-2970 |

| Aromatic (Imidazole) | C=N stretch | ~1500-1600 |

| Aromatic (Imidazole) | C-H stretch | ~3000-3100 |

Ultraviolet-Visible (UV-Vis) Spectroscopy probes the electronic transitions within a molecule. Conjugated systems, such as the imidazole ring connected to a carbonyl group, exhibit characteristic absorption bands. Studies on the closely related imidazole-2-carbaldehyde show a strong absorption maximum (λmax) around 280-287 nm. mdpi.comwalisongo.ac.id This absorption is attributed to the n → π* electronic transition of the conjugated system. A weaker absorption band may also be observed at a lower wavelength, corresponding to a π → π* transition. mdpi.comresearchgate.net

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable crystal of 1-Isopropyl-1H-imidazole-2-carbaldehyde can be grown, XRD analysis would provide precise data on bond lengths, bond angles, and torsional angles. mdpi.com Furthermore, this technique reveals how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-stacking that stabilize the solid-state structure. While specific crystallographic data for this exact compound is not widely published, the technique remains the gold standard for absolute structure confirmation in the solid phase. mdpi.com

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By irradiating a single, high-quality crystal with an X-ray beam, a unique diffraction pattern is generated. Analysis of this pattern allows for the determination of the crystal lattice parameters, space group, and the exact coordinates of each atom in the molecule.

Should a single-crystal X-ray diffraction study be conducted on 1-Isopropyl-1H-imidazole-2-carbaldehyde, the resulting data would be presented in a crystallographic information file (CIF). This would include a detailed table of bond lengths, bond angles, and torsion angles, offering unambiguous proof of the compound's molecular structure. Such a study would confirm the connectivity of the isopropyl group to the nitrogen at the 1-position of the imidazole ring and the carbaldehyde group at the 2-position. Furthermore, it would reveal intermolecular interactions, such as hydrogen bonding or π-stacking, which dictate the crystal packing arrangement.